![molecular formula C13H19NO B5112656 1,3-dimethyl-4-phenyl-4-piperidinol CAS No. 4733-71-5](/img/structure/B5112656.png)
1,3-dimethyl-4-phenyl-4-piperidinol
Overview
Description
1,3-dimethyl-4-phenyl-4-piperidinol, also known as MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research to study the mechanisms of opioid action in the brain.
Scientific Research Applications
Conformational Analysis
1,3-Dimethyl-4-phenyl-4-piperidinol has been a subject of interest in conformational analysis. Studies like the one conducted by Aliev (1990) employed two-dimensional nuclear overhauser effect (NOESY) spectroscopy to determine the orientation of the phenyl substituent in isomers of 1-ethyl-2,5-dimethyl-4-phenyl-4-piperidinol, leading to insights into conformational equilibriums in these compounds (Aliev, 1990).
Synthesis of Analogs and Derivatives
Research into the synthesis of various analogs and derivatives of 1,3-dimethyl-4-phenyl-4-piperidinol has been significant. For instance, Unkovskii et al. (1971) focused on synthesizing stereoisomeric 4-acyl(benzoyl)-1, 3-dimethyl and -1, 2, 5-trimethyl-4-piperidinols, revealing the impact of spatial orientation of functional groups on reactivity (Unkovskii et al., 1971).
Crystal Structure Analysis
The crystal structure analysis of derivatives of 1,3-dimethyl-4-phenyl-4-piperidinol has been another area of exploration. Researchers like Rajnikant et al. (2010) analyzed the crystal structure of compounds like 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, providing insights into molecular geometry and intermolecular interactions (Rajnikant et al., 2010).
Photophysical Properties
The study of photophysical properties of compounds related to 1,3-dimethyl-4-phenyl-4-piperidinol has been conducted. Qin et al. (2005) investigated the photophysical properties of analogues like 8-(p-substituted)phenyl 4,4-difluoro-3,5-dimethyl-8-(aryl)-4-bora-3a,4a-diaza-s-indacene, contributing to the understanding of fluorescence behaviors in different solvents (Qin et al., 2005).
properties
IUPAC Name |
1,3-dimethyl-4-phenylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-10-14(2)9-8-13(11,15)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCJPVAIPXQDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385530 | |
Record name | 1,3-DIMETHYL-4-PHENYL-4-PIPERIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-4-phenyl-4-piperidinol | |
CAS RN |
4733-71-5 | |
Record name | 1,3-Dimethyl-4-phenyl-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4733-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-DIMETHYL-4-PHENYL-4-PIPERIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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